

# Spectroscopic data and analysis of C.I. Direct Blue 75

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## Compound of Interest

Compound Name: C.I. Direct blue 75

Cat. No.: B15553050

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An In-depth Technical Guide on the Spectroscopic Data and Analysis of **C.I. Direct Blue 75**

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic analysis of **C.I. Direct Blue 75**. This document details available spectroscopic data, outlines experimental protocols for its characterization, and presents a logical workflow for its analysis.

## Introduction to C.I. Direct Blue 75

**C.I. Direct Blue 75**, identified by the Colour Index number 34220 and CAS number 6428-60-0, is a trisazo dye.<sup>[1][2]</sup> Its chemical formula is  $C_{42}H_{25}N_7Na_4O_{13}S_4$ , corresponding to a molecular weight of 1055.91 g/mol.<sup>[1][3]</sup> As a member of the azo dye class, its structure is characterized by three azo groups ( $-N=N-$ ) which form an extensive chromophoric system responsible for its intense blue color. The presence of multiple sulfonate groups imparts water solubility, a crucial characteristic for its application as a direct dye for cellulosic fibers.<sup>[1]</sup>

## Spectroscopic Data

While specific experimental spectroscopic data for **C.I. Direct Blue 75** is limited in publicly available literature, this section provides expected values based on its chemical structure as a trisazo dye and data from closely related compounds.

## UV-Visible Spectroscopy

The electronic absorption spectrum of a dye is fundamental to understanding its color and electronic structure. For a related compound, C.I. Direct Blue 1 (Chicago Sky Blue 6B), the absorption maximum ( $\lambda_{\text{max}}$ ) in water is reported to be 618 nm. Another source reports a peak at 611 nm. Given the structural similarities among blue direct dyes, a comparable absorption maximum is anticipated for **C.I. Direct Blue 75**.

Parameter	Value	Solvent	Comments
$\lambda_{\text{max}}$ (Visible)	Not specifically reported; estimated	Water	Expected to be in the range of 600-630 nm. The precise $\lambda_{\text{max}}$ can be influenced by factors such as solvent polarity, pH, and the tendency of the dye to aggregate in solution.
Molar Absorptivity ( $\epsilon$ )	Not reported	Water	Due to the extended $\pi$ -conjugated system of a trisazo dye, a high molar absorptivity, likely exceeding 20,000 $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ , is expected.

## Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule. Although a specific FTIR spectrum for **C.I. Direct Blue 75** is not available, the expected characteristic absorption bands can be predicted based on its molecular structure.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3500-3300	O-H stretching	Hydroxyl groups
3400-3250	N-H stretching	Amino and secondary amine groups
~1620	N=N stretching	Azo groups
1600-1450	C=C stretching	Aromatic rings
1260-1000	S=O stretching	Sulfonate groups
1150-1085	C-O stretching	Phenyl ether
880-800	C-H out-of-plane bending	Substituted aromatic rings

## Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental <sup>1</sup>H or <sup>13</sup>C NMR data for **C.I. Direct Blue 75** were found in the reviewed literature. The analysis of large, complex dye molecules by NMR can be challenging due to issues with solubility in common deuterated solvents and signal broadening caused by molecular aggregation.

Nucleus	Expected Chemical Shift Ranges (ppm)	Comments
<sup>1</sup> H	7.0 - 9.0	Aromatic protons would dominate this region. Specific assignments would necessitate advanced 2D NMR techniques. Protons on heteroatoms (O-H, N-H) may exhibit broad signals.
<sup>13</sup> C	110 - 160	Aromatic and azo-bonded carbons are expected in this range.

## Experimental Protocols

The following sections detail standardized methodologies for the spectroscopic analysis of **C.I. Direct Blue 75** and similar water-soluble dyes.

### UV-Visible Spectroscopy Protocol

Objective: To determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and the molar absorptivity ( $\epsilon$ ).

Methodology:

- **Sample Preparation:** A stock solution of **C.I. Direct Blue 75** is prepared by accurately weighing the dye and dissolving it in deionized water to a known concentration (e.g., 100 mg/L). A series of dilutions are then prepared from the stock solution.
- **Instrumentation:** A calibrated dual-beam UV-Visible spectrophotometer is used.
- **Procedure:**
  - The spectrophotometer is zeroed using a deionized water blank.
  - The absorbance of each diluted solution is measured over a wavelength range of 200-800 nm to identify the  $\lambda_{\text{max}}$ .
  - A calibration curve of absorbance versus concentration is plotted at the  $\lambda_{\text{max}}$  to verify linearity according to the Beer-Lambert law.
- **Data Analysis:** The molar absorptivity ( $\epsilon$ ) is calculated from the slope of the calibration curve.

### Fourier Transform Infrared (FTIR) Spectroscopy Protocol

Objective: To identify the functional groups present in the dye molecule.

Methodology:

- **Sample Preparation:** The solid dye sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the dried dye is mixed with dry KBr powder and pressed into a thin, transparent disk.
- **Instrumentation:** An FTIR spectrometer is used for analysis.
- **Procedure:**
  - A background spectrum of the KBr pellet or the empty sample compartment is recorded.
  - The sample pellet is placed in the spectrometer's sample holder, and the spectrum is recorded, typically over a range of 4000 to 400  $\text{cm}^{-1}$ .
- **Data Analysis:** The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

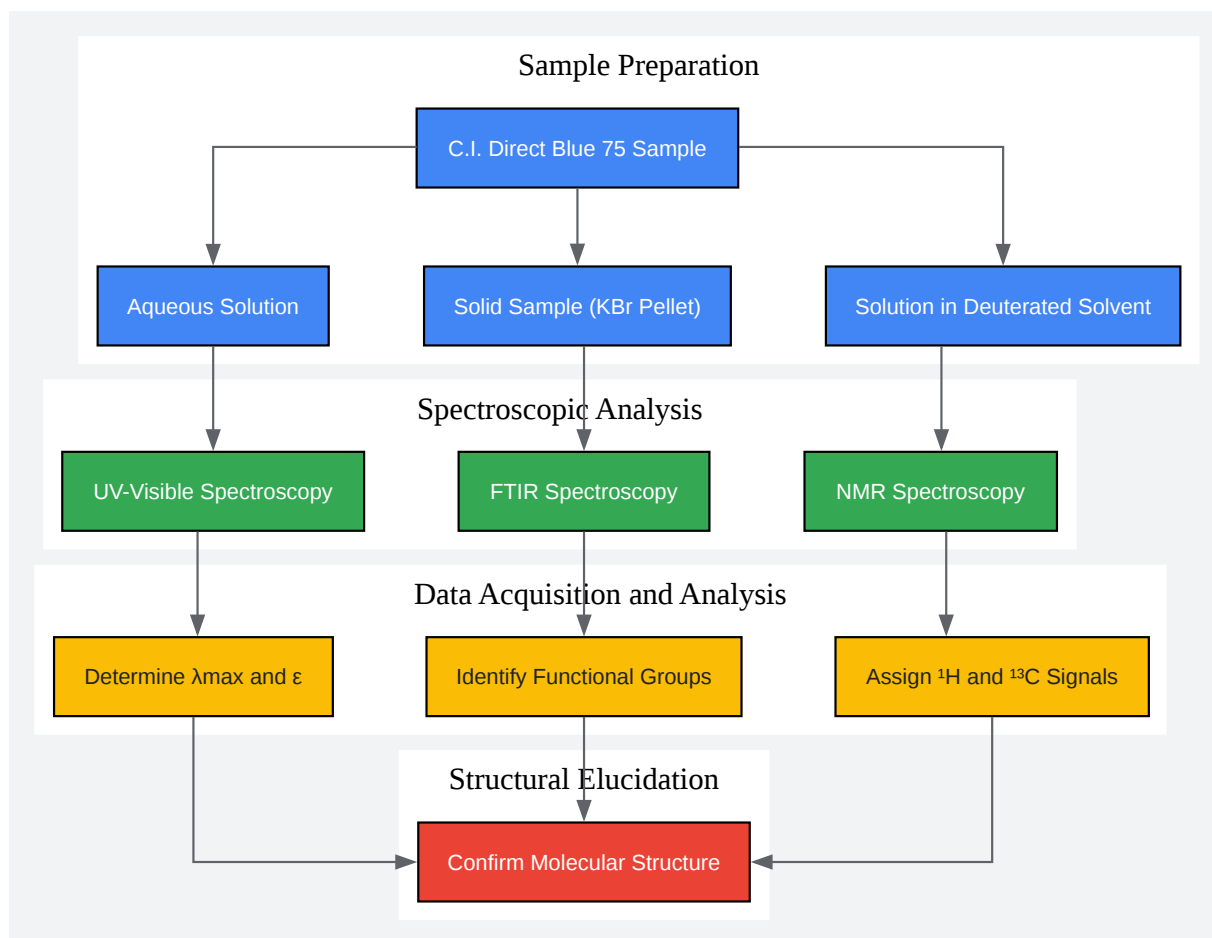
**Objective:** To obtain detailed structural information about the dye molecule.

**Methodology:**

- **Sample Preparation:** A sufficient amount of **C.I. Direct Blue 75** is dissolved in a suitable deuterated solvent, such as deuterium oxide ( $\text{D}_2\text{O}$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ).
- **Instrumentation:** A high-field NMR spectrometer is required for adequate signal resolution.
- **Procedure:**
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired.
  - Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the assignment of complex spectra.
- **Data Analysis:** The chemical shifts, signal integrations, and coupling patterns are analyzed to elucidate the molecular structure.

## Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **C.I. Direct Blue 75**.



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Caption: A logical workflow for the spectroscopic analysis of **C.I. Direct Blue 75**.

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